molecular formula C21H21N3O3S2 B5194615 1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5194615
M. Wt: 427.5 g/mol
InChI Key: MCPYZHRFGLHCSV-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the benzenesulfonyl, phenyl, and thiazolyl groups. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the benzenesulfonyl group via sulfonylation reactions using benzenesulfonyl chloride.

    Step 3: Attachment of the phenyl group through Friedel-Crafts alkylation.

    Step 4: Incorporation of the thiazolyl group using thiazole derivatives and appropriate coupling reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole moiety, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.

Scientific Research Applications

1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(benzenesulfonyl)-4-phenylpiperidine-4-carboxamide: Lacks the thiazolyl group, which may result in different biological activities.

    4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide:

    1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-phenyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-19(23-20-22-13-16-28-20)21(17-7-3-1-4-8-17)11-14-24(15-12-21)29(26,27)18-9-5-2-6-10-18/h1-10,13,16H,11-12,14-15H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPYZHRFGLHCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=NC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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